

Discovery and development of 9A1P9 phospholipid

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An In-depth Technical Guide to **9A1P9** Phospholipid: A Novel Component for Organ-Selective mRNA Delivery and Gene Editing

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Abstract

The advancement of nucleic acid-based therapeutics has been significantly hampered by the challenge of effective intracellular delivery, particularly the escape from endosomal compartments. This technical guide delves into the discovery and development of **9A1P9**, a novel multi-tail ionizable cationic phospholipid designed to overcome this critical barrier.^{[1][2][3]} **9A1P9** has demonstrated remarkable efficacy in mediating organ-selective messenger RNA (mRNA) delivery and CRISPR-Cas9 gene editing in vivo.^[1] This document provides a comprehensive overview of its mechanism of action, quantitative performance data, and detailed experimental protocols for its application, targeting researchers, scientists, and professionals in the field of drug development.

Introduction: The Endosomal Escape Problem

The therapeutic potential of mRNA and gene editing technologies like CRISPR-Cas9 is immense. However, their large size and negative charge prevent them from passively crossing cell membranes. While lipid nanoparticles (LNPs) have emerged as a leading delivery vehicle, their efficiency is often limited by the entrapment and subsequent degradation of their cargo

within endosomes.[4][5][6][7] A crucial step for successful delivery is the release of the nucleic acid payload from the endosome into the cytoplasm where it can be translated (in the case of mRNA) or transported to the nucleus (for gene editing). This process, known as endosomal escape, remains a primary bottleneck in the development of potent nucleic acid therapies.[4][5][6][7]

Discovery and Design of 9A1P9

To address the challenge of endosomal escape, a combinatorial library of ionizable phospholipids (iPhos) was synthesized, leading to the identification of **9A1P9** as a lead candidate.[4][8][9] The design of **9A1P9** is inspired by the composition of natural phospholipids found in biological membranes.[4] It is a multi-tail ionizable phospholipid, specifically 2-(dioctylamino)ethyl nonyl hydrogen phosphate, with the CAS Number 2760467-57-8.[1]

The key innovation in the design of **9A1P9** lies in its pH-sensitive zwitterionic headgroup and its three hydrophobic tails.[4] At physiological pH, the tertiary amine in the headgroup is neutral. However, in the acidic environment of the endosome (pH 5.5-6.5), the amine becomes protonated, leading to a zwitterionic state.[8][9] This change in charge, combined with the conical shape adopted by the molecule due to its multiple hydrophobic tails, is crucial for its function.[4]

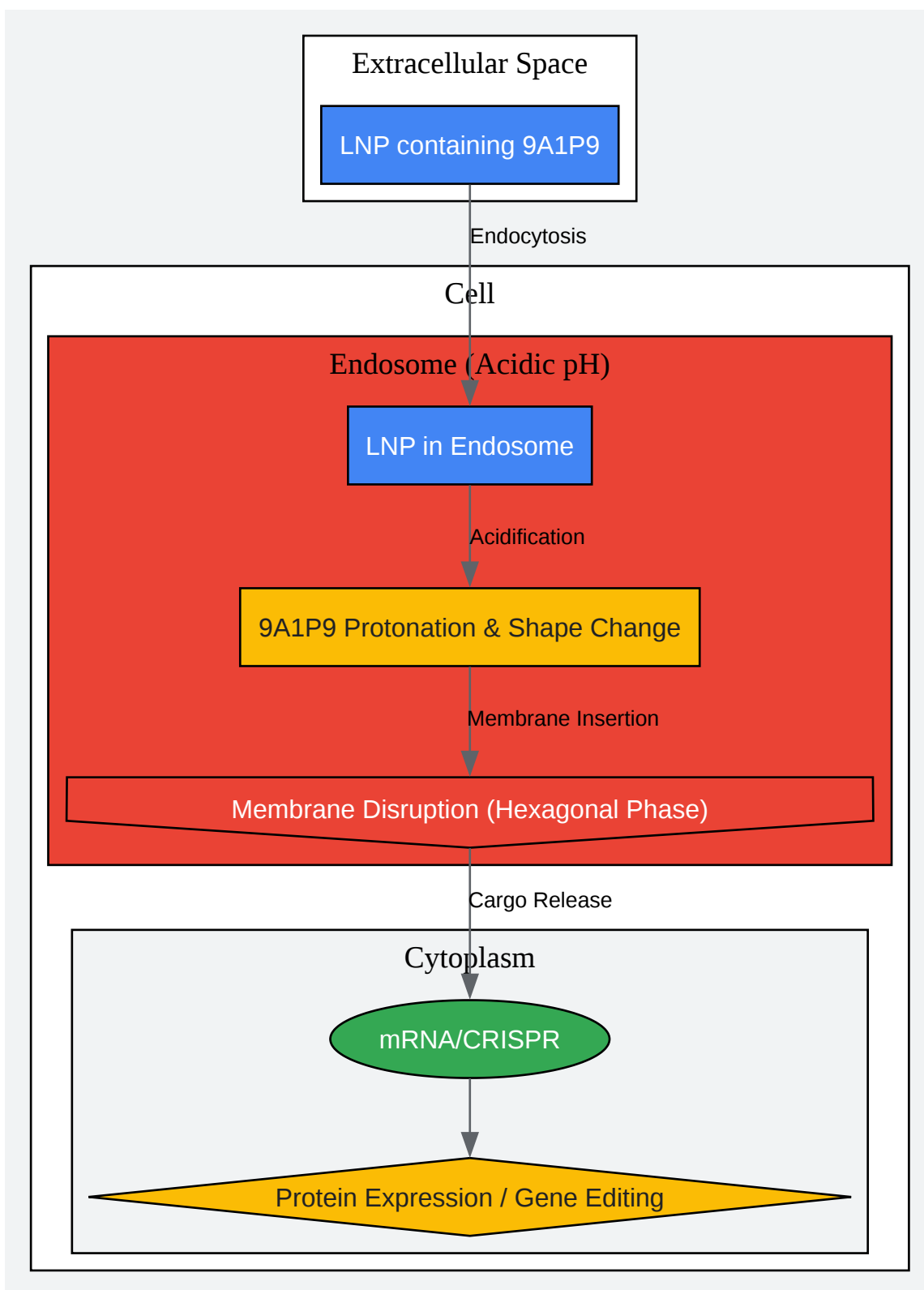
Mechanism of Action: Facilitating Endosomal Escape

The unique molecular structure of **9A1P9** enables it to effectively disrupt endosomal membranes and release its cargo into the cytoplasm. The proposed mechanism of action involves the following steps:

- **LNP Uptake and Endosomal Acidification:** Lipid nanoparticles containing **9A1P9** (termed iPLNPs) are taken up by cells via endocytosis. As the endosome matures, its internal pH drops.[6]
- **Protonation and Zwitterion Formation:** The decreased pH within the endosome leads to the protonation of the tertiary amine on the **9A1P9** headgroup, creating a zwitterion.[8][9]

- **Membrane Insertion and Destabilization:** The zwitterionic headgroup of **9A1P9** can readily insert into the endosomal membrane.^[9] The conical shape of the **9A1P9** molecule, a result of its small headgroup and three bulky hydrophobic tails, promotes a change in the lipid bilayer's structure.^[4]
- **Hexagonal Phase Transition:** The accumulation of cone-shaped lipids like **9A1P9** within the endosomal membrane induces a transition from the normal lamellar phase to a non-bilayer hexagonal HII phase.^{[4][6][8][9]} This phase transition disrupts the integrity of the endosomal membrane.
- **Cargo Release:** The disruption of the endosomal membrane allows the encapsulated mRNA or CRISPR-Cas9 machinery to escape into the cytoplasm, where it can exert its therapeutic effect.

Signaling Pathway Diagram



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Caption: Proposed mechanism of **9A1P9**-mediated endosomal escape.

Performance and Efficacy

9A1P9 has demonstrated significantly higher in vivo efficacy compared to benchmark phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).^{[6][8]} When incorporated into lipid nanoparticles for the delivery of Firefly Luciferase (FLuc) mRNA, **9A1P9**-containing formulations showed a 40- to 965-fold increase in protein expression in the liver compared to formulations with DOPE or DSPC.^{[3][6][8]}

Table 1: In Vivo Efficacy of 9A1P9 vs. Benchmark Phospholipids

Phospholipid	FLuc mRNA Dose (mg/kg)	Target Organ	Relative Luciferase Expression (vs. Benchmark)	Reference
9A1P9	0.25	Liver	40 - 965 fold higher	^[8]
DOPE	0.25	Liver	Benchmark	^[8]
DSPC	0.25	Liver	Benchmark	^[8]

Organ-Selective Delivery

A key advantage of **9A1P9** is its ability to be formulated with different helper lipids to achieve selective organ targeting (SORT).^{[4][8]} By varying the helper lipid, iPLNPs can be directed to deliver their payload to the spleen, liver, or lungs.^{[4][5][6][8]}

- Spleen-selective delivery: Achieved by formulating **9A1P9** with the zwitterionic helper lipid DOPE.^{[6][8]}
- Liver-selective delivery: Achieved with ionizable cationic helper lipids such as MDOA, DODAP, and 5A2-SC8.^{[6][8]}

- Lung-selective delivery: Formulations with permanently cationic helper lipids like DDAB and DOTAP result in lung-specific expression.[\[6\]](#)[\[8\]](#)

Table 2: Organ Selectivity of 9A1P9 Formulations with Different Helper Lipids

Helper Lipid	Helper Lipid Type	Target Organ	mRNA	mRNA Dose (mg/kg)	Reference
DOPE	Zwitterionic	Spleen	FLuc	0.25	[8]
MDOA	Ionizable Cationic	Liver	FLuc	0.25	[8]
DODAP	Ionizable Cationic	Liver	FLuc	0.25	[8]
5A2-SC8	Ionizable Cationic	Liver	FLuc	0.05	[8]
DDAB	Permanently Cationic	Lung	FLuc	0.25	[8]
DOTAP	Permanently Cationic	Lung	FLuc	0.25	[8]
5A2-SC8	Ionizable Cationic	Liver	Cre	0.25	[10]
DDAB	Permanently Cationic	Lung	Cre	0.25	[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **9A1P9**.

Formulation of 9A1P9-containing Lipid Nanoparticles (iPLNPs)

Objective: To prepare iPLNPs for in vivo delivery of mRNA.

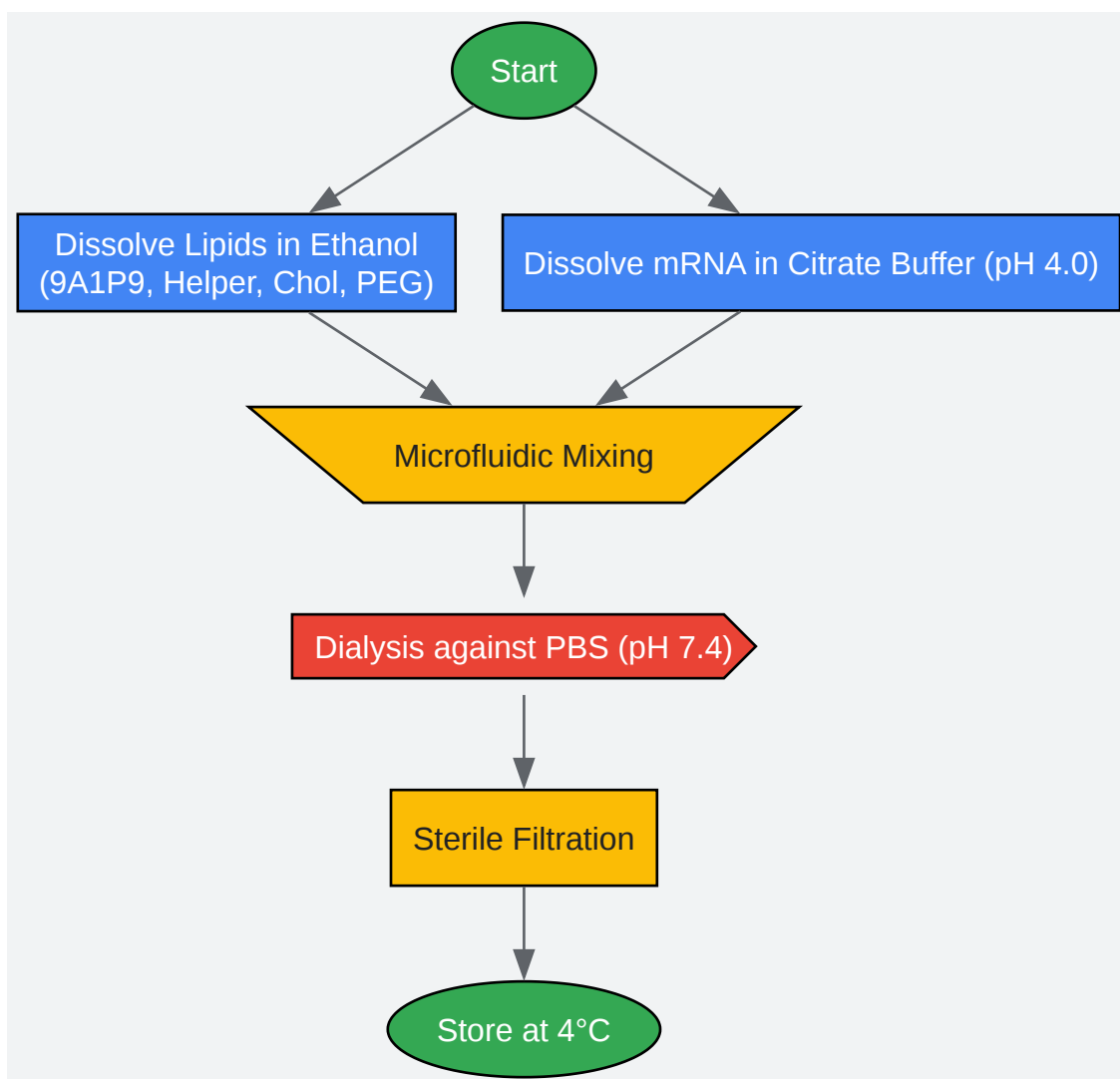
Materials:

- **9A1P9**
- Helper lipid (e.g., MDOA, DOPE, DDAB)
- Cholesterol
- DMG-PEG2000
- mRNA (e.g., FLuc mRNA)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device

Protocol:

- Prepare a lipid stock solution in ethanol containing **9A1P9**, the chosen helper lipid, cholesterol, and DMG-PEG2000 at the desired molar ratio. For example, for liver-targeted delivery, a molar ratio of 25:30:30:1 (**9A1P9**:MDOA:chol:DMG-PEG2000) can be used.[8]
- Prepare an aqueous solution of mRNA in citrate buffer (pH 4.0).
- Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a specific flow rate ratio to induce nanoparticle self-assembly.
- Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.
- Sterile-filter the final iPLNP formulation and store at 4°C.

Experimental Workflow: iPLNP Formulation



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Caption: Workflow for the formulation of **9A1P9** iPLNPs.

In Vivo mRNA Delivery and Imaging

Objective: To assess the in vivo efficacy and organ selectivity of iPLNP formulations.

Materials:

- iPLNP formulation containing FLuc mRNA
- C57BL/6 mice
- In vivo imaging system (IVIS)

- Anesthesia

Protocol:

- Administer the iPLNP formulation to C57BL/6 mice via intravenous (IV) injection at the desired mRNA dose (e.g., 0.05 - 0.25 mg/kg).[\[8\]](#)
- At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice.[\[8\]](#)
- Image the mice using an IVIS to detect bioluminescence from the expressed luciferase.
- Following whole-body imaging, euthanize the mice and isolate the organs of interest (liver, spleen, lungs, heart, kidneys).
- Image the isolated organs to quantify organ-specific luciferase expression.
- Process and quantify the images using appropriate software.[\[8\]](#)

Model Membrane Studies for Endosomal Escape

6.3.1. ^{31}P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the effect of **9A1P9** on membrane structure.

Protocol:

- Prepare liposomes that mimic the composition of the endosomal membrane.
- Incubate the endosomal mimic liposomes with **9A1P9**.
- Acquire ^{31}P NMR spectra of the endosomal mimic alone and the mixture with **9A1P9**.
- Analyze the spectra for changes indicative of a transition to a hexagonal HII phase, which is characterized by a specific spectral line shape.[\[8\]](#)[\[9\]](#)

6.3.2. Hemolysis Assay

Objective: To assess the membrane-disrupting activity of **9A1P9** at different pH values.

Protocol:

- Prepare red blood cell (RBC) suspensions.
- Incubate the RBCs with **9A1P9** or iPLNPs at various pH levels (e.g., pH 7.4, 6.5, 5.5).
- Centrifuge the samples to pellet intact RBCs.
- Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release.
- Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100).[\[8\]](#)[\[9\]](#)

6.3.3. Förster Resonance Energy Transfer (FRET) Assay

Objective: To measure lipid fusion and membrane rupture.

Protocol:

- Prepare endosomal mimicking anionic liposomes containing a FRET pair of fluorescently labeled lipids (e.g., NBD-PE and Rho-PE).[\[8\]](#)
- In the intact liposomes, the close proximity of the FRET pair results in quenching of the donor fluorophore (NBD-PE).
- Incubate the fluorescently labeled liposomes with iPLNPs at an acidic pH (e.g., 5.5).
- Monitor the fluorescence of the donor fluorophore over time. An increase in donor fluorescence indicates lipid fusion and membrane disruption, as the distance between the donor and acceptor increases.[\[8\]](#)

Applications in Gene Editing

Beyond mRNA delivery, **9A1P9**-based iPLNPs have been successfully used for in vivo CRISPR-Cas9 gene editing.[\[1\]](#) By co-delivering Cas9 mRNA and a single-guide RNA (sgRNA), organ-specific gene editing has been demonstrated in liver and lung.[\[4\]](#)[\[8\]](#) For instance, using a Cre-LoxP mouse model, iPLNPs formulated with **9A1P9** and 5A2-SC8 mediated Cre mRNA delivery to the liver, while formulations with DDAB targeted the lungs, resulting in tissue-specific expression of a reporter gene.[\[10\]](#)

Conclusion

9A1P9 represents a significant advancement in the field of non-viral gene delivery. Its rational design, based on an understanding of the endosomal escape barrier, has led to a highly effective and versatile tool for delivering nucleic acid therapeutics. The ability to achieve organ-selective delivery by simply altering the helper lipid composition opens up new possibilities for targeted therapies for a wide range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to leverage the potential of **9A1P9** in their own work, paving the way for the next generation of genetic medicines.

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